Emapunil

Vue d'ensemble

Description

Emapunil: Ce composé est connu pour sa capacité à réguler la stéroïdogenèse, en particulier la production de stéroïdes neuroactifs tels que l'alloprégnanolone dans le cerveau . This compound a montré des effets anxiolytiques et anti-paniques à action rapide dans des essais sur des animaux et des humains, sans causer de sédation ni de symptômes de sevrage .

Applications De Recherche Scientifique

Chemistry: Emapunil is used as a research tool to study the peripheral benzodiazepine receptor and its role in steroidogenesis .

Biology: In biological research, this compound is used to investigate the regulation of neuroactive steroids and their effects on anxiety and panic disorders .

Industry: In the pharmaceutical industry, this compound is explored for its potential to develop new anxiolytic drugs with fewer side effects compared to traditional benzodiazepines .

Mécanisme D'action

Target of Action

Emapunil, also known as AC-5216 or XBD-173, is an anxiolytic drug . It acts as a selective agonist at the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein or TSPO . This protein has multiple functions, among which is the regulation of steroidogenesis .

Mode of Action

This compound interacts with the TSPO, potentiating the amplitude and duration of GABA-mediated inhibitory postsynaptic currents in mouse medial prefrontal cortical neurons . This interaction and the resulting changes contribute to its anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the production of neuroactive steroids such as allopregnanolone in the brain . By acting on the TSPO, this compound regulates steroidogenesis , which can influence various physiological processes, including mood regulation.

Pharmacokinetics

It is known that this compound is orally bioavailable , indicating that it can be absorbed through the digestive tract and distributed within the body.

Result of Action

This compound’s action on the TSPO leads to a range of molecular and cellular effects. In both animal and human trials, this compound has been shown to produce fast-acting anxiolytic and anti-panic effects, without producing sedation or withdrawal symptoms following cessation of use . In a study involving a mouse model of parkinsonism, this compound was shown to ameliorate degeneration of dopaminergic neurons, preserve striatal dopamine metabolism, and prevent motor dysfunction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound has been shown to cross the blood-brain barrier , which is a critical factor for drugs that act on targets within the central nervous system.

Analyse Biochimique

Biochemical Properties

Emapunil plays a significant role in biochemical reactions by interacting with the TSPO. TSPO is involved in the regulation of steroidogenesis, particularly the production of neuroactive steroids such as allopregnanolone in the brain . This compound binds with high affinity to the TSPO, which is found in the outer mitochondrial membrane. This interaction promotes the synthesis of neurosteroids, which are crucial for modulating the central nervous system .

Cellular Effects

This compound has been shown to produce fast-acting anxiolytic and anti-panic effects in various cell types. It influences cell function by enhancing the production of neurosteroids, which modulate the activity of gamma-aminobutyric acid (GABA) receptors. This modulation leads to increased inhibitory neurotransmission, resulting in reduced anxiety and panic symptoms . Additionally, this compound has been observed to protect against neurodegeneration by reducing cellular stress and preserving neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TSPO located in the outer mitochondrial membrane. This binding facilitates the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids . The increased production of neurosteroids enhances GABAergic neurotransmission, leading to anxiolytic and anti-panic effects . This compound does not directly affect GABA receptors but instead modulates their activity through neurosteroid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained effects over time. Studies have shown that this compound maintains its anxiolytic and anti-panic effects without causing sedation or withdrawal symptoms even after prolonged use . Additionally, this compound has been used in its radiolabeled form to map the distribution of TSPO receptors in the brain, providing insights into its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound produces rapid anxiolytic and anti-panic effects without causing sedation . At higher doses, there may be potential for adverse effects, although specific toxic or adverse effects at high doses have not been extensively documented

Metabolic Pathways

This compound is involved in metabolic pathways related to steroidogenesis. By binding to TSPO, this compound facilitates the transport of cholesterol into the mitochondria, where it is converted into pregnenolone, the precursor of various neurosteroids . This process is crucial for maintaining the balance of neurosteroids in the brain, which in turn modulates GABAergic neurotransmission and reduces anxiety and panic symptoms .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with TSPO. After binding to TSPO, this compound is localized to the outer mitochondrial membrane, where it facilitates the transport of cholesterol into the mitochondria . This localization is essential for its role in neurosteroid synthesis and its subsequent effects on GABAergic neurotransmission .

Subcellular Localization

At the subcellular level, this compound is localized at contact sites between the outer and inner mitochondrial membranes. This localization is crucial for its function in translocating cholesterol across the mitochondrial membrane, which is the rate-limiting step in neurosteroidogenesis . The presence of this compound in these specific subcellular compartments ensures its effective modulation of neurosteroid synthesis and its anxiolytic and anti-panic effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse d'Emapunil implique les étapes suivantes :

Formation du noyau purine : Le noyau purine est synthétisé en faisant réagir la 2-phényl-7-méthyl-8-oxo-9H-purine avec l'éthylamine.

Méthodes de production industrielle : La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour améliorer les vitesses de réaction .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Emapunil peut subir des réactions d'oxydation, en particulier au niveau du noyau purine.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier ses propriétés pharmacologiques.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau des groupes benzyle et éthyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les agents halogénants comme le brome ou le chlore peuvent faciliter les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut produire des analogues halogénés .

Applications de la recherche scientifique

Chimie : This compound est utilisé comme outil de recherche pour étudier le récepteur périphérique des benzodiazépines et son rôle dans la stéroïdogenèse .

Biologie : En recherche biologique, this compound est utilisé pour étudier la régulation des stéroïdes neuroactifs et leurs effets sur l'anxiété et les troubles paniques .

Industrie : Dans l'industrie pharmaceutique, this compound est étudié pour son potentiel à développer de nouveaux médicaments anxiolytiques avec moins d'effets secondaires que les benzodiazépines traditionnelles .

Mécanisme d'action

This compound agit comme un agoniste sélectif du récepteur périphérique des benzodiazépines (TSPO). Ce récepteur est impliqué dans la régulation de la stéroïdogenèse, en particulier la production de stéroïdes neuroactifs tels que l'alloprégnanolone . En se liant au TSPO, this compound améliore la synthèse de ces stéroïdes, ce qui conduit à ses effets anxiolytiques et anti-paniques . Les voies moléculaires impliquées comprennent la modulation de la neurotransmission de l'acide gamma-aminobutyrique (GABA), qui joue un rôle essentiel dans la réduction de l'anxiété .

Comparaison Avec Des Composés Similaires

Composés similaires :

SSR-180,575 : Un autre agoniste du TSPO avec des propriétés anxiolytiques similaires.

XBD-173 : Un composé étroitement apparenté à l'Emapunil, agissant également comme un agoniste du TSPO.

Unicité : This compound est unique en sa capacité à produire des effets anxiolytiques à action rapide sans causer de sédation ni de symptômes de sevrage, qui sont des effets secondaires courants des benzodiazépines traditionnelles . Cela en fait un candidat prometteur pour le développement de nouvelles thérapies anxiolytiques .

Activité Biologique

Emapunil, also known as AC-5216 or XBD173, is a selective ligand for the translocator protein (TSPO), which plays a critical role in various biological processes, particularly in the central nervous system (CNS). This article delves into the biological activity of this compound, emphasizing its mechanisms of action, effects on neurodegenerative diseases, and potential therapeutic applications.

This compound acts primarily as an agonist at TSPO, which is involved in the regulation of steroidogenesis and neuroactive steroid production, including allopregnanolone. The compound has been shown to cross the blood-brain barrier effectively, allowing it to exert its effects within the CNS. Key findings regarding its mechanism include:

- High Affinity for TSPO : this compound exhibits a high binding affinity for TSPO in rat brain tissue (Ki = 0.297 nM) and demonstrates potent inhibition in human and rat glial cells (IC50 values of 2.73 nM and 3.04 nM, respectively) .

- Neuroprotective Effects : It modulates the unfolded protein response (UPR) pathways, specifically the IRE1α/XBP1 pathway, which is crucial in managing cellular stress and inflammation .

- Microglial Activation : this compound promotes a shift from pro-inflammatory to anti-inflammatory states in microglia, enhancing neuroprotection .

Parkinson's Disease

Research indicates that this compound may have significant therapeutic potential in treating Parkinson's disease (PD). In animal models using MPTP to induce parkinsonism:

- Dopaminergic Neuron Survival : this compound has been shown to prevent degeneration of dopaminergic neurons and preserve striatal dopamine metabolism .

- Motor Function Improvement : Behavioral assessments indicate that this compound treatment improves motor function and reduces clinical signs of PD in mice .

| Study | Findings |

|---|---|

| Rupprecht et al. (2010) | Demonstrated safety and tolerability in Phase II trials; neuroprotective effects against MPTP-induced degeneration. |

| Karlstetter et al. (2014) | Showed that this compound decreases inflammation and promotes neurosteroid synthesis. |

Alzheimer's Disease

This compound has also been studied for its effects on Alzheimer's disease (AD):

- Cognitive Function : In mouse models of AD, this compound was found to mitigate amyloid toxicity and enhance neuroplasticity .

- Neurosteroidogenesis : It promotes the synthesis of neurosteroids, which are vital for neuronal health and cognitive function .

Anxiolytic and Antidepressant Effects

This compound exhibits rapid anxiolytic effects without sedation or withdrawal symptoms:

- Clinical Trials : Human studies have confirmed its efficacy in reducing anxiety and panic symptoms rapidly .

- Behavioral Studies : In rodent models, this compound has shown antidepressant-like activity by increasing allopregnanolone levels, thus influencing mood regulation .

| Study | Findings |

|---|---|

| Rupprecht et al. (2010) | Anxiolytic effects confirmed in both animal and human trials; no sedative effects noted. |

| Ravikumar et al. (2016) | Increased allopregnanolone levels correlated with improved mood in diabetic models. |

Safety Profile

This compound has demonstrated a favorable safety profile across various studies:

Propriétés

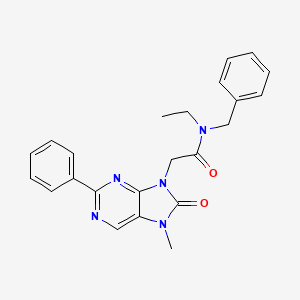

IUPAC Name |

N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenylpurin-9-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-3-27(15-17-10-6-4-7-11-17)20(29)16-28-22-19(26(2)23(28)30)14-24-21(25-22)18-12-8-5-9-13-18/h4-14H,3,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMBIEOUVBHEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177220 | |

| Record name | Emapunil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226954-04-7 | |

| Record name | N-Ethyl-7,8-dihydro-7-methyl-8-oxo-2-phenyl-N-(phenylmethyl)-9H-purine-9-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226954-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emapunil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226954047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emapunil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emapunil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMAPUNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG837L732J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.